molecular formula C8H6FN B132478 4-Fluoro-2-methylphenylisocyanide CAS No. 153797-68-3

4-Fluoro-2-methylphenylisocyanide

Cat. No.: B132478
CAS No.: 153797-68-3
M. Wt: 135.14 g/mol
InChI Key: YPNBKNIHVMGHKS-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylphenylisocyanide is an organic compound characterized by the presence of a fluorine atom, a methyl group, and an isocyanide functional group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methylphenylisocyanide typically involves the reaction of 4-fluoro-2-methylphenylamine with chloroform and a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate isocyanide, which is then isolated and purified .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methylphenylisocyanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-2-methylphenylisocyanide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methylphenylisocyanide involves its interaction with various molecular targets. The isocyanide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of these targets, potentially leading to biological effects. The fluorine atom’s presence can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-methylphenylisocyanide is unique due to the presence of the isocyanide group, which imparts distinct reactivity compared to other similar compounds.

Properties

IUPAC Name

4-fluoro-1-isocyano-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNBKNIHVMGHKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374609
Record name 4-Fluoro-2-methylphenylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153797-68-3
Record name 4-Fluoro-2-methylphenylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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